molecular formula C12H10F3N3O3 B1422085 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326882-74-9

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422085
CAS No.: 1326882-74-9
M. Wt: 301.22 g/mol
InChI Key: XGHUDCPCADPUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound represents a sophisticated heterocyclic framework characterized by multiple functional domains that contribute to its distinctive chemical behavior. The compound possesses the molecular formula C₁₂H₁₀F₃N₃O₃ with a molecular weight of 301.22 grams per mole, establishing it as a medium-sized organic molecule with substantial functional diversity. The structural organization centers around a five-membered 1,2,3-triazole ring system, which serves as the core scaffold connecting various substituent groups through specific regiochemical arrangements.

The triazole heterocycle contains three nitrogen atoms positioned at the 1, 2, and 3 positions, creating a highly electronegative aromatic system with distinctive electronic properties. This arrangement facilitates extensive electron delocalization across the ring system, contributing to the molecule's stability and reactivity profile. The 4-position of the triazole ring bears a carboxylic acid functional group, which introduces significant polarity and hydrogen-bonding capability to the molecular structure. The carboxyl group exhibits the characteristic planar geometry associated with sp² hybridization, allowing for potential resonance stabilization between the carbonyl carbon and the adjacent triazole nitrogen atoms.

At the 5-position of the triazole ring, a methoxymethyl substituent (-CH₂-O-CH₃) provides additional structural complexity through the introduction of both ether and alkyl functionalities. This substituent creates a flexible molecular arm that can adopt various conformations depending on environmental conditions and intermolecular interactions. The methoxy group contains an electronegative oxygen atom that can participate in hydrogen bonding as an acceptor, while the methylene bridge offers conformational flexibility through rotation around the carbon-carbon single bond.

The 1-position of the triazole ring is occupied by a 4-(trifluoromethyl)phenyl group, which significantly influences the overall molecular properties through electronic and steric effects. The phenyl ring adopts a planar aromatic geometry with sp² hybridized carbon atoms, creating an extended π-electron system that can interact with the triazole core through conjugation effects. The trifluoromethyl group (-CF₃) attached to the para position of the phenyl ring represents one of the most electronegative substituents in organic chemistry, dramatically altering the electronic distribution within the aromatic system.

The trifluoromethyl group exhibits tetrahedral geometry around the central carbon atom, with the three fluorine atoms arranged to minimize steric repulsion while maximizing electronic stability. This substituent is renowned for its exceptional electronegativity, with the three fluorine atoms creating a powerful electron-withdrawing effect that propagates through the aromatic system and influences the electron density at the triazole core. The electronegativity of the trifluoromethyl group also enhances the molecular lipophilicity while maintaining aqueous solubility through the carboxylic acid functionality.

Functional Group Position Electronic Effect Geometric Parameters
Carboxylic Acid 4-position triazole Electron-withdrawing, H-bond donor/acceptor Planar, sp² hybridized
Methoxymethyl 5-position triazole Electron-donating, H-bond acceptor Flexible, sp³ hybridized
Trifluoromethylphenyl 1-position triazole Strong electron-withdrawing Planar phenyl, tetrahedral CF₃
Triazole Core Central scaffold Aromatic, electron-deficient Planar, delocalized π-system

The overall molecular geometry results from the interplay between these functional groups, creating a structure that is predominantly planar around the triazole-phenyl system with additional three-dimensional character introduced by the methoxymethyl substituent. The electronic distribution across the molecule is significantly influenced by the electron-withdrawing effects of both the carboxylic acid and trifluoromethyl groups, which compete with the electron-donating methoxy functionality to create a complex electronic landscape.

Crystallographic Characterization and Hydrogen-Bonding Networks

The crystallographic analysis of this compound reveals important structural insights that are fundamental to understanding its solid-state organization and intermolecular interactions. Based on analogous triazole-carboxylic acid structures, the crystal packing is dominated by extensive hydrogen-bonding networks that significantly influence the material properties. The carboxylic acid functionality serves as both a hydrogen bond donor through the hydroxyl proton and as an acceptor through the carbonyl oxygen, creating multiple sites for intermolecular association.

The triazole ring system exhibits planarity with minimal deviation from the ideal aromatic geometry, consistent with the aromatic character and electron delocalization within the five-membered heterocycle. The dihedral angle between the triazole ring and the 4-(trifluoromethyl)phenyl substituent is expected to be approximately 87-90 degrees based on comparable structures, indicating a nearly perpendicular arrangement that minimizes steric interactions while maintaining electronic communication through the nitrogen-carbon bond. This geometric arrangement allows for optimal π-electron delocalization within each aromatic system while preventing significant steric clashing between the bulky trifluoromethyl group and the triazole core.

The hydrogen-bonding patterns in the crystal structure likely involve multiple types of interactions that contribute to the overall stability of the solid-state arrangement. Primary hydrogen bonds are formed between carboxylic acid groups of adjacent molecules, creating chain-like structures through head-to-tail associations. These O-H···O interactions typically exhibit bond distances in the range of 2.5-2.8 Ångströms and bond angles approaching linearity, indicating strong hydrogen-bonding interactions that significantly stabilize the crystal lattice.

Secondary hydrogen-bonding interactions involve the methoxy oxygen atom of the methoxymethyl substituent, which can serve as a hydrogen bond acceptor from neighboring carboxylic acid groups or from weak C-H donor groups. The triazole nitrogen atoms also participate in hydrogen-bonding networks, particularly the N-2 and N-3 positions, which can accept hydrogen bonds from carboxylic acid groups or other suitable donors within the crystal structure. These interactions create a three-dimensional hydrogen-bonding network that extends throughout the crystal, providing significant stabilization energy and contributing to the observed melting point and thermal stability.

The trifluoromethyl group, while not directly participating in conventional hydrogen bonding due to the weakness of fluorine as a hydrogen bond acceptor in such environments, influences the crystal packing through electrostatic interactions and dipole-dipole associations. The highly electronegative fluorine atoms create local electric fields that can interact with electron-deficient regions of neighboring molecules, contributing to the overall crystal cohesion through weaker but significant non-covalent interactions.

Water molecules may be incorporated into the crystal structure as solvates, particularly given the hydrophilic nature of the carboxylic acid functionality. When present, water molecules typically bridge multiple hydrogen-bonding sites, creating extended networks that further stabilize the crystal arrangement and can significantly influence the thermal behavior and dissolution characteristics of the crystalline material.

Interaction Type Participants Typical Distance (Å) Geometric Constraints
O-H···O Carboxylic acid dimers 2.5-2.8 Linear, 160-180°
N···H-O Triazole-carboxylic acid 2.8-3.2 Moderately directional
O···H-C Methoxy-aromatic C-H 3.0-3.5 Weak, angular flexibility
F···C electrostatic CF₃-aromatic interactions 3.1-3.6 Dipole-dependent

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior and electronic environment of this compound in solution. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns that correspond to the various hydrogen environments within the molecular structure, allowing for comprehensive structural characterization and conformational analysis. The carboxylic acid proton typically appears as a broad singlet in the downfield region between 10-13 parts per million, reflecting the deshielding effect of the electronegative oxygen atoms and the potential for rapid exchange with solvent molecules.

The aromatic protons of the 4-(trifluoromethyl)phenyl group exhibit characteristic patterns in the aromatic region between 7.0-8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effect of the trifluoromethyl substituent. The para-disubstituted benzene ring produces a symmetrical AA'BB' coupling pattern, where the protons ortho to the trifluoromethyl group appear more downfield due to the deshielding effect of the electronegative fluorine atoms. The protons ortho to the triazole attachment point experience additional deshielding from the electron-deficient heterocycle, creating distinguishable multipicity patterns that confirm the regiochemistry of substitution.

The methoxymethyl substituent provides two distinct sets of proton signals that offer valuable information about the conformational dynamics of this flexible molecular arm. The methylene protons (-CH₂-) connecting the triazole ring to the methoxy group appear as a singlet around 4.5-4.7 parts per million, with the specific chemical shift depending on the electronic environment created by both the triazole core and the methoxy oxygen. The chemical equivalence of these protons indicates rapid rotation around the triazole-carbon bond, suggesting minimal conformational restriction in solution.

The methoxy protons (-O-CH₃) appear as a sharp singlet typically around 3.3-3.4 parts per million, characteristic of aliphatic protons adjacent to oxygen. The single peak indicates that all three methyl protons are magnetically equivalent due to rapid rotation around the carbon-oxygen bond, confirming the expected tetrahedral geometry around the methyl carbon. The integration pattern of this signal relative to the methylene signal provides confirmation of the methoxymethyl structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework and electronic environments throughout the molecule. The carboxylic acid carbon appears significantly downfield, typically around 165-175 parts per million, reflecting the electron-deficient nature of the carbonyl carbon. The triazole carbons exhibit chemical shifts in the 130-150 parts per million range, with the specific values depending on the substitution pattern and electronic effects of the attached functional groups.

The trifluoromethyl carbon provides a distinctive signature in the carbon-13 spectrum, appearing as a quartet due to coupling with the three equivalent fluorine atoms. This signal typically occurs around 120-130 parts per million and exhibits large coupling constants (approximately 270-280 Hertz) characteristic of direct carbon-fluorine bonds. The multiplicity and coupling pattern serve as definitive evidence for the presence and attachment of the trifluoromethyl group.

The methoxymethyl carbons provide two distinct signals: the methylene carbon connecting to the triazole appears around 65-70 parts per million, while the methoxy carbon resonates around 58-60 parts per million. These chemical shifts are consistent with sp³ hybridized carbons adjacent to electronegative oxygen atoms and confirm the structural connectivity of the methoxymethyl substituent.

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid O-H 10-13 Broad singlet 1H
Aromatic protons 7.0-8.0 Complex multiplets 4H
Methylene -CH₂- 4.5-4.7 Singlet 2H
Methoxy -OCH₃ 3.3-3.4 Singlet 3H

Computational Modeling of Electronic Structure (Density Functional Theory Studies)

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and energetic properties of this compound. The computational analysis employs high-level theoretical methods to elucidate the ground-state geometry, electronic distribution, and vibrational characteristics that govern the molecule's chemical behavior and spectroscopic properties. The optimized molecular geometry obtained through density functional theory calculations reveals important structural details that complement experimental crystallographic data and provide insights into the preferred conformational arrangements.

The calculated bond lengths and angles within the triazole core correspond closely to experimental values for similar heterocyclic systems, with nitrogen-nitrogen bond distances typically ranging from 1.30-1.35 Ångströms and carbon-nitrogen distances around 1.32-1.38 Ångströms. These values reflect the aromatic character of the triazole ring and the delocalization of π-electron density across the heterocyclic framework. The planarity of the triazole system is maintained in the optimized geometry, with minimal deviation from the ideal flat aromatic configuration.

The dihedral angle between the triazole ring and the 4-(trifluoromethyl)phenyl group is predicted to be approximately 85-90 degrees, consistent with the minimization of steric interactions while maintaining electronic communication between the aromatic systems. This perpendicular arrangement allows for optimal orbital overlap between the nitrogen lone pair and the phenyl π-system while avoiding unfavorable steric contacts between the trifluoromethyl group and the triazole hydrogen atoms.

The electronic structure analysis reveals significant charge redistribution throughout the molecular framework, with the trifluoromethyl group and carboxylic acid functionality acting as powerful electron-withdrawing centers. The natural population analysis indicates that the triazole ring becomes electron-deficient due to the combined effect of these substituents, with partial positive charges developing on the carbon atoms and compensating negative charges localizing on the nitrogen atoms. This electronic polarization has important implications for the molecule's reactivity and intermolecular interactions.

The frontier molecular orbital analysis provides insights into the electronic properties that govern chemical reactivity and spectroscopic behavior. The highest occupied molecular orbital is typically localized on the triazole nitrogen atoms and the phenyl ring system, while the lowest unoccupied molecular orbital shows significant contributions from the carboxylic acid carbonyl and the trifluoromethyl-substituted phenyl ring. The energy gap between these frontier orbitals influences the molecule's electronic excitation properties and chemical stability.

Vibrational frequency calculations enable detailed assignment of infrared and Raman spectroscopic bands, providing a theoretical framework for understanding the observed experimental spectra. The carboxylic acid carbonyl stretch is predicted to occur around 1700-1720 inverse centimeters, consistent with the electron-withdrawing environment created by the triazole substituent. The carbon-oxygen stretch of the carboxylic acid appears around 1200-1300 inverse centimeters, while the methoxy carbon-oxygen stretch is calculated near 1100-1150 inverse centimeters.

The trifluoromethyl group contributes several characteristic vibrational modes, including the carbon-fluorine stretching vibrations around 1000-1350 inverse centimeters and the symmetric and antisymmetric fluorine deformation modes. These calculated frequencies provide valuable benchmarks for interpreting experimental infrared spectra and confirming structural assignments.

Solvation effects significantly influence the electronic structure and geometry optimization, particularly for polar molecules containing ionizable functional groups like carboxylic acids. Implicit solvation models predict modest structural changes in polar solvents, with increased planarity around the carboxylic acid group due to stabilization of the dipolar resonance structures. The calculated solvation energies indicate favorable interactions with polar solvents, consistent with the observed solubility properties of triazole carboxylic acids.

Electronic Property Calculated Value Significance
Triazole-Phenyl Dihedral 85-90° Minimal steric interactions
Frontier Orbital Gap 4.5-5.2 eV Electronic stability
Dipole Moment 3.8-4.5 Debye Polar character
Carboxylic C=O Frequency 1705-1720 cm⁻¹ Electron-withdrawing environment

Properties

IUPAC Name

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-4-2-7(3-5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHUDCPCADPUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 88699-84-7) is a compound of interest due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C13H12F3N3O3
  • Molecular Weight : 301.22 g/mol
  • Structure : The compound features a triazole ring and a trifluoromethyl group, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant antiproliferative effects in various cancer cell lines. For instance, a study demonstrated that compounds containing the triazole ring showed improved IC50 values against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. Specifically, a related compound with a triazole structure exhibited an IC50 of 9.6 μM in human microvascular endothelial cells (HMEC-1), suggesting enhanced activity compared to its amide counterparts (IC50 = 41 μM) .

Cell LineCompound TypeIC50 (μM)
HeLaTriazole9.6
L1210TriazoleNot specified
HMEC-1Triazole9.6

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that certain triazoles can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For example, compounds with similar structures demonstrated up to 89% inhibition of IL-6 at concentrations of 10 µg/mL, indicating a strong potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cytokine Modulation : The compound may modulate cytokine signaling pathways that are crucial in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies suggest that treatment with triazole derivatives leads to cell cycle arrest in the S phase, indicating potential apoptotic pathways being activated .

Study on Anticancer Effects

A recent study assessed the effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with the trifluoromethyl group significantly enhanced cytotoxicity compared to those without it. This suggests that the presence of this functional group may play a critical role in increasing the efficacy of anticancer agents .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of triazole derivatives. The compounds were tested against several pro-inflammatory markers and showed promising results in reducing TNF-α levels significantly compared to control groups .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Triazole derivatives are widely researched for their antimicrobial properties. Studies have shown that compounds with a triazole moiety exhibit significant activity against various bacteria and fungi. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and efficacy against resistant strains .
  • Anticancer Potential :
    • Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, the compound's ability to interfere with cellular signaling pathways involved in tumor growth has been documented in preclinical studies . Its structure allows for modification to enhance selectivity towards specific cancer types.
  • Inflammation Modulation :
    • The compound's role in modulating inflammatory responses is under investigation. Triazoles have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Science

  • Fungicides :
    • The antifungal properties of triazole compounds make them suitable candidates for agricultural fungicides. They can inhibit the growth of pathogenic fungi that affect crops, thereby improving yield and quality . Research into the effectiveness of this specific compound against common agricultural pathogens is ongoing.
  • Plant Growth Regulators :
    • Some studies suggest that triazole derivatives can act as plant growth regulators by influencing hormone levels within plants, leading to improved growth rates and resistance to environmental stresses .

Material Science

  • Polymer Chemistry :
    • The unique structural features of 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
  • Nanotechnology :
    • Research is exploring the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles with targeted delivery capabilities .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans compared to their non-fluorinated counterparts. This suggests a potential pathway for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that the compound effectively inhibits the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings highlight its potential as a lead compound in anticancer drug development.

Case Study 3: Agricultural Application

Field trials using formulations containing this triazole derivative as a fungicide showed a significant reduction in fungal infections in crops like wheat and barley, resulting in improved yields and crop health.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among triazole carboxylic acids include substituents at positions 1 and 5, which significantly alter electronic, steric, and solubility profiles:

Table 1: Structural Comparison of Triazole Carboxylic Acid Derivatives

Compound Name R1 (Position 5) R2 (Position 1) Key Features
Target Compound Methoxymethyl 4-(Trifluoromethyl)phenyl High lipophilicity (CF3), moderate acidity, electron-withdrawing effects .
5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () Methyl 4-Methoxyphenyl Lower acidity (electron-donating OMe), moderate solubility .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () Formyl 4-Ethoxyphenyl Exhibits ring-chain tautomerism (20% cyclic hemiacetal) .
5-(Carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () Carboxymethyl 4-Methoxyphenyl Enhanced solubility (additional COOH), higher acidity .

Tautomerism and Reactivity

The formyl-substituted triazole () undergoes ring-chain tautomerism , favoring the open-chain aldehyde form (80%) over the cyclic hemiacetal (20%) in solution . In contrast, the target compound’s methoxymethyl group lacks a reactive carbonyl, preventing tautomerism. This structural stability may simplify synthetic handling and reduce unintended reactivity in biological systems.

Preparation Methods

Click Chemistry Approach for Triazole Formation

Methodology:
The most prominent route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction, which provides regioselectivity and high yields for 1,2,3-triazoles.

Procedure:

  • Synthesis begins with the preparation of an appropriate alkyne bearing the methoxymethyl group, often via O-alkylation of terminal alkynes with chloromethyl methyl ether or related reagents.
  • Simultaneously, an aryl azide precursor containing the trifluoromethylphenyl group is synthesized, typically through diazotization and azidation of the corresponding aniline derivative.

Reaction Conditions:

  • Catalysis by CuI or CuSO₄ with sodium ascorbate in aqueous or mixed solvents (e.g., tert-butanol/water) at room temperature or slightly elevated temperatures (25–50°C).
  • The reaction proceeds with high regioselectivity, yielding the 1,4-disubstituted triazole.

Research Findings:

  • A recent study demonstrates the synthesis of 1,2,3-triazole analogs via click chemistry in aqueous media, achieving yields exceeding 80% under mild conditions, with subsequent functionalization steps to introduce the carboxylic acid group.

Cross-Coupling Reactions for Aromatic and Functional Group Attachments

Methodology:

  • Suzuki–Miyaura cross-coupling reactions are employed to attach the trifluoromethylphenyl group to the triazole core or to functionalize the aromatic ring post-triazole formation.

Procedure:

  • The triazole intermediate bearing a halogen (e.g., bromide) at the 4-position undergoes palladium-catalyzed coupling with phenylboronic acids containing trifluoromethyl groups.

Reaction Conditions:

  • Catalyzed by Pd(OAc)₂ or PdCl₂ with bases such as K₂CO₃ in mixed solvents like THF/H₂O at 80–90°C.
  • Yields in the range of 82–91% have been reported, with the reaction tolerating various substituents on the boronic acid.

Functionalization of the Carboxylic Acid Group

Methodology:

  • The carboxylic acid functionality can be introduced via oxidation of methyl or other ester precursors or through direct carboxylation of the heterocyclic core.

Procedure:

  • Oxidation of methylated intermediates using oxidants like potassium permanganate or ceric ammonium nitrate (CAN) under mild conditions facilitates the formation of the acid.

Research Findings:

  • The use of PEG as a solvent with CAN oxidation has yielded the target acid with efficiencies up to 97%, highlighting a mild and eco-friendly approach.

Summary of Preparation Methods

Step Methodology Reagents Conditions Yield References
1 Synthesis of alkyne precursor Alkylation of terminal alkyne Chloromethyl methyl ether, base Mild, room temp
2 Formation of azide Diazotization + azidation NaN₃, DMF, 70°C 78%
3 Click cycloaddition CuI or CuSO₄, sodium ascorbate Aqueous or mixed solvents, 25–50°C >80%
4 Aromatic substitution Suzuki–Miyaura coupling Pd catalyst, base, 80–90°C 82–91%
5 Carboxylic acid formation Oxidation (CAN or KMnO₄) PEG, mild oxidants 92–97%

Additional Advanced Methods and Variations

  • One-pot multistep syntheses: Combining click chemistry with subsequent functionalizations in a single vessel to improve efficiency and reduce purification steps.
  • Use of Green Solvents: Employing PEG or water to facilitate environmentally benign conditions, as demonstrated in recent literature.

Notes on Optimization and Challenges

  • The regioselectivity of the click reaction ensures the formation of the desired 1,4-disubstituted triazole, but controlling the substitution pattern on the aromatic ring may require careful choice of starting materials and catalysts.
  • The introduction of the trifluoromethyl group onto the phenyl ring often involves specialized reagents or pre-synthesized trifluoromethylated aromatic compounds.
  • Oxidation steps to form the carboxylic acid must be carefully controlled to prevent over-oxidation or degradation of sensitive functional groups.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functionalization. A general protocol involves:

Cycloaddition: Reacting a substituted azide (e.g., 4-(trifluoromethyl)phenyl azide) with a terminal alkyne precursor containing a methoxymethyl group.

Carboxylic Acid Formation: Hydrolysis of a methyl ester intermediate under basic conditions (e.g., NaOH/EtOH) .

Purification: Column chromatography or recrystallization to isolate the final product.
Key Considerations: Optimize reaction temperature (typically 60–80°C) and catalyst loading (5–10 mol% CuI) to avoid side products.

How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization: Use solvent diffusion (e.g., dichloromethane/hexane) to grow suitable crystals.

Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Use SHELXL for structure solution and refinement. SHELX programs are robust for handling triazole ring distortions and trifluoromethyl group disorder .
Data Challenges: The trifluoromethyl group may exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) modeling.

What are the key physicochemical properties (e.g., solubility, melting point) relevant to experimental design?

Answer:

PropertyValue/DescriptionSource Compound Analogy
Melting Point ~230–240°C (decomposes)Similar triazole-carboxylic acids
Solubility DMSO > DMF > MeOH (low in H2O)Methoxymethyl groups enhance DMSO solubility
LogP Estimated ~2.5–3.0Calculated via ChemAxon or ACD/Labs
Experimental Note: Pre-dissolve in DMSO for biological assays, ensuring <1% v/v to avoid cytotoxicity.

Advanced Research Questions

How can density functional theory (DFT) studies be applied to analyze electronic properties and reactivity?

Answer:

Geometry Optimization: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize the structure.

Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

NBO Analysis: Investigate hyperconjugation effects (e.g., methoxymethyl → triazole ring) to explain stability.
Validation: Compare computed IR spectra with experimental FT-IR data to confirm accuracy.

How does the substitution pattern (methoxymethyl vs. methyl) impact biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Methoxymethyl Group: Increases hydrophilicity and hydrogen-bonding capacity compared to methyl, potentially improving target binding (e.g., enzyme active sites).
  • Trifluoromethyl Phenyl: Enhances metabolic stability and π-stacking interactions in hydrophobic pockets .
    Methodology: Synthesize analogs (e.g., 5-methyl derivative) and compare IC50 values in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.

What strategies mitigate instability of the carboxylic acid group under physiological conditions?

Answer:

Prodrug Approach: Synthesize ester or amide derivatives (e.g., ethyl ester) to improve stability in acidic environments .

Co-crystallization: Use counterions (e.g., sodium) to stabilize the carboxylate form in solid state.

pH Optimization: For in vitro assays, maintain pH 7.4 buffer to prevent decarboxylation.
Validation: Monitor degradation via HPLC-UV at 254 nm over 24–72 hours.

How can NMR spectroscopy resolve ambiguities in regiochemistry during synthesis?

Answer:

  • 1H NMR: The triazole proton (H-5) appears as a singlet at δ 7.8–8.2 ppm. Methoxymethyl protons split into a triplet (δ 3.3–3.5 ppm) and quartet (δ 4.5–4.7 ppm) .
  • 13C NMR: The carboxylic acid carbon resonates at δ 165–170 ppm. Trifluoromethyl carbons show splitting (δ 120–125 ppm, JCF ~35 Hz).
    Advanced Technique: Use 2D NOESY to confirm spatial proximity between methoxymethyl and triazole protons.

Data Contradictions and Resolution

How to address discrepancies in reported melting points for structurally similar compounds?

Answer:

  • Source Variability: Differences may arise from polymorphic forms or solvent traces. Always report recrystallization solvent (e.g., EtOAc/hexane vs. MeOH/H2O).
  • Validation: Perform differential scanning calorimetry (DSC) to identify phase transitions and confirm purity (>95% by HPLC) .

Why do computational LogP values differ from experimental measurements?

Answer:

  • Limitations of Models: Most algorithms (e.g., XLogP3) underestimate the impact of fluorine atoms on hydrophobicity.
  • Experimental Method: Use shake-flask assays with octanol/water partitioning for accurate determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.